molecular formula C22H25N3O2S B2461718 N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide CAS No. 1049432-99-6

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide

Cat. No. B2461718
CAS RN: 1049432-99-6
M. Wt: 395.52
InChI Key: XMLMICQQNGXVAQ-UHFFFAOYSA-N
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Description

“N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide” is a chemical compound . It’s part of a series of compounds that have been evaluated for their anticonvulsant activity in animal models of epilepsy .


Synthesis Analysis

The synthesis of similar compounds involves the alkylation reaction of the corresponding amines with alkylating reagents . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups . The structure includes a phenylpiperazinyl group, an ethyl group, and a naphthalene-2-sulfonamide group .

Scientific Research Applications

Pharmacological Properties and Antidepressant Effects

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide and related derivatives show promise in the field of pharmacology, particularly in the development of central nervous system (CNS) agents. A study by Zajdel et al. (2012) synthesized arylpiperazinyl-alkyl naphthalene-sulfonamides and evaluated them for various serotonin (5-HT) and dopamine (D) receptors. Notably, compounds displaying antagonistic activity at 5-HT(7), 5-HT(2A), and D(2) receptors produced antidepressant-like effects in mice and significant anxiolytic activity in rats, suggesting potential applications in treating depression and anxiety disorders (Zajdel et al., 2012).

Structural and Spectral Analysis

Research by Danish et al. (2021) focused on the synthesis of new sulfonamide derivatives, including ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate. These compounds were characterized using techniques like FTIR, ESI-MS, and X-ray crystallography, providing valuable insights into their structural and spectral properties. Such studies contribute to our understanding of the molecular architecture and interaction potentials of these compounds (Danish et al., 2021).

PET Imaging Applications

Wang et al. (2008) explored the use of carbon-11 labeled naphthalene-sulfonamides for positron emission tomography (PET) imaging. The study synthesized several compounds as potential PET agents for imaging human CCR8, a chemokine receptor. This application demonstrates the compound's potential in diagnostic imaging, aiding in the detection and study of various biological processes and diseases (Wang et al., 2008).

Molecular and Electronic Structure Analysis

A study by Sarojini et al. (2012) synthesized 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide and characterized it using methods such as FTIR, NMR, and X-ray diffraction. The study used Density Functional Theory (DFT) for molecular geometry and vibrational frequencies analysis, providing insights into the stability and electronic properties of the molecule. Such research is crucial for understanding the chemical and physical properties of these compounds, which can inform their application in various scientific fields (Sarojini et al., 2012).

Enzyme Inhibition for Therapeutic Applications

Abbasi et al. (2015) evaluated sulfonamide derivatives of dagenan chloride as inhibitors of lipoxygenase and α-glucosidase enzymes. This study highlighted the potential of these compounds as therapeutic agents for conditions related to enzyme activity, such as inflammation and diabetes (Abbasi et al., 2015).

Future Directions

The future directions for research on “N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide” could involve further exploration of its potential anticonvulsant activity, as well as its mechanism of action . Additionally, more research could be done to understand its synthesis and chemical reactions .

Mechanism of Action

Target of Action

The primary targets of N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

This compound interacts with its targets by inhibiting their activity . By blocking AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This results in enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, which plays a key role in memory and cognition. By increasing the availability of acetylcholine, this compound can enhance the signaling in these pathways, potentially leading to improved cognitive function .

Pharmacokinetics

The compound’s effectiveness against its targets suggests that it is able to reach the central nervous system in sufficient concentrations .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels in the synaptic cleft and enhanced cholinergic transmission

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the presence of other drugs or substances that interact with the same targets or pathways. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c26-28(27,22-11-10-19-6-4-5-7-20(19)18-22)23-12-13-24-14-16-25(17-15-24)21-8-2-1-3-9-21/h1-11,18,23H,12-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLMICQQNGXVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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